2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound characterized by its multiple methoxy groups and a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the coupling of a benzenesulfonamide derivative with a methoxy-substituted phenyl ethylamine under controlled conditions. The reaction often requires the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehydes or methoxybenzoic acids, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamines: These compounds share the 2,5-dimethoxy substitution pattern but differ in their core structure and biological activity.
2,5-Dimethyl-2,5-hexanediol: Similar in having methoxy groups but differs significantly in its overall structure and properties
Uniqueness
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is unique due to its combination of methoxy groups and a benzenesulfonamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S/c1-22-14-7-5-6-13(10-14)17(25-4)12-19-26(20,21)18-11-15(23-2)8-9-16(18)24-3/h5-11,17,19H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVWCOBWAJARJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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